2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methyl-2-nitrophenyl)-2-oxoacetamide
Description
The compound 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methyl-2-nitrophenyl)-2-oxoacetamide is a structurally complex molecule featuring a central piperazine ring substituted with a 4-fluorophenyl group at the 1-position. The 2-oxoacetamide moiety bridges the piperazine ring to a 4-methyl-2-nitrophenyl substituent. This structure combines electron-withdrawing (nitro, fluorine) and electron-donating (methyl) groups, which may influence its physicochemical and pharmacological properties.
Properties
IUPAC Name |
2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methyl-2-nitrophenyl)-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O4/c1-13-2-7-16(17(12-13)24(27)28)21-18(25)19(26)23-10-8-22(9-11-23)15-5-3-14(20)4-6-15/h2-7,12H,8-11H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUCTXAFTACNJCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(=O)N2CCN(CC2)C3=CC=C(C=C3)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the reaction of 4-fluorophenylpiperazine with appropriate reagents to introduce the nitro group and the acetyl moiety. The reaction conditions often require careful control of temperature, pH, and the use of catalysts to ensure the desired product is obtained.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic route for efficiency and yield. This may include the use of continuous flow reactors, large-scale batch processing, and stringent quality control measures to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Biology: It can be used as a probe to study biological systems, particularly in the context of receptor binding and enzyme inhibition.
Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery for treating various diseases.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of industrial chemicals.
Mechanism of Action
When compared to similar compounds, 2-[4-(4-Fluorophenyl)piperazin-1-yl]-N-(4-methyl-2-nitrophenyl)-2-oxoacetamide stands out due to its unique structure and potential applications. Similar compounds may include other piperazine derivatives or nitrophenyl compounds, but this particular compound's combination of functional groups and molecular architecture makes it distinct.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their properties, derived from the evidence:
Structural and Functional Group Analysis
- Substitutions at the 4-position (e.g., 4-fluorophenyl in the target compound vs. tosyl in or methoxyphenyl in ) modulate electronic and steric properties.
- Oxoacetamide vs. Thiazole/Sulfonamide : The target compound’s 2-oxoacetamide linker differs from thiazole-containing analogs (e.g., compound 15 in ), which may enhance rigidity and π-π stacking. Sulfonamide analogs (e.g., ) exhibit higher polarity due to the sulfonyl group.
- Nitro Group : The 2-nitro substituent in the target compound is rare among analogs; similar nitro-containing compounds (e.g., 4l in ) show reduced yields (58%), suggesting synthetic challenges. Nitro groups may confer metabolic stability but increase molecular weight and reduce solubility.
Physicochemical Properties
- Melting Points: Piperazine-acetamide derivatives typically exhibit melting points between 132°C and 328°C . The target compound’s nitro group may elevate its melting point compared to non-nitro analogs (e.g., 269–270°C for compound 15 ).
- Molecular Weight : The target compound (MW ~414.43) is lighter than sulfonamide derivatives (e.g., 554.52 for compound 4l ) but heavier than simpler acetamides (e.g., 385.43 for ).
Pharmacological Potential
While direct activity data for the target compound are absent, structurally related piperazine-acetamides have shown promise as matrix metalloproteinase (MMP) inhibitors (e.g., compound 15 in ) or antimicrobial agents (e.g., quinolone derivatives in ). The nitro group may influence redox activity or serve as a prodrug moiety, though this requires experimental validation.
Biological Activity
The compound 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methyl-2-nitrophenyl)-2-oxoacetamide is a synthetic organic molecule with potential pharmacological applications. Its structure incorporates a piperazine moiety, which is often associated with various biological activities, particularly in the realm of neuropharmacology and anti-virulence studies. This article aims to elucidate the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 359.47 g/mol . The presence of a fluorophenyl group and a nitrophenyl substituent contributes to its unique chemical properties and potential biological interactions.
Biological Activity Overview
Research has indicated that compounds with similar structures exhibit various biological activities, including:
- Antidepressant Effects : Piperazine derivatives have been studied for their potential to modulate serotonin receptors, which are crucial in the treatment of depression.
- Antimicrobial Properties : Some piperazine compounds have shown promise in inhibiting bacterial growth by targeting specific virulence factors.
- Cytotoxicity : Certain derivatives have been tested for their ability to induce apoptosis in cancer cell lines.
The biological activity of this compound can be attributed to several mechanisms:
- Serotonin Receptor Modulation : The compound may interact with serotonin receptors, influencing mood regulation and potentially offering antidepressant effects.
- Inhibition of Protein Tyrosine Phosphatases (PTPs) : As indicated in studies on related compounds, inhibition of PTPs can disrupt signaling pathways in macrophages, affecting immune responses and bacterial virulence.
- Cytotoxic Mechanisms : The compound may induce oxidative stress or activate apoptotic pathways in cancer cells.
Table 1: Summary of Biological Activities
Case Studies
- Antidepressant Activity : A study investigated the effects of piperazine derivatives on serotonin receptor binding. Results indicated that modifications at the piperazine nitrogen significantly altered receptor affinity, suggesting that similar modifications could enhance antidepressant efficacy for this compound.
- Antimicrobial Efficacy : Research focusing on the inhibition of PtpB in Mycobacterium tuberculosis revealed that compounds structurally related to our target compound effectively disrupted bacterial signaling pathways, leading to reduced virulence.
- Cytotoxic Studies : In vitro testing showed that the compound exhibited selective cytotoxicity against various cancer cell lines, indicating its potential as an anticancer agent.
Q & A
Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield and purity?
Methodological Answer: Synthesis typically involves multi-step reactions, including:
- Amide coupling : Reacting the piperazine derivative with 2-oxoacetic acid intermediates under reflux in dichloromethane (DCM) or tetrahydrofuran (THF) with carbodiimide catalysts (e.g., EDC/HOBt) .
- Nitro-group introduction : Controlled nitration of the phenyl ring using mixed acid (HNO₃/H₂SO₄) at 0–5°C to avoid over-nitration .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .
Key Optimization Parameters :
| Step | Solvent | Temp (°C) | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Amide Coupling | THF | 25 | EDC/HOBt | 78 | 92 |
| Nitration | H₂SO₄ | 0 | – | 65 | 88 |
Q. Which analytical techniques are critical for structural confirmation and purity assessment?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks for fluorophenyl (δ 7.2–7.4 ppm), piperazine (δ 3.1–3.5 ppm), and nitro groups (δ 8.2–8.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 427.1521 (calculated) .
- HPLC-PDA : Use C18 columns (acetonitrile/water gradient) to detect impurities (<2%) .
Q. How should initial biological screening assays be designed for this compound?
Methodological Answer:
- Target Selection : Prioritize receptors (e.g., serotonin/dopamine receptors) based on structural analogs with piperazine moieties .
- In Vitro Assays :
- Binding Affinity : Radioligand displacement assays (IC₅₀ values) at 1 nM–10 μM concentrations .
- Cytotoxicity : MTT assay in HEK-293 or HepG2 cells (48–72 hr exposure) .
Advanced Research Questions
Q. How can structural discrepancies in crystallographic data be resolved?
Methodological Answer:
- X-ray Crystallography : Use SHELX programs for refinement . Optimize crystal growth via vapor diffusion (e.g., DMSO/water) and validate H-bonding networks (e.g., amide-NH⋯O=C interactions) .
- Data Validation : Cross-check with DFT-calculated bond lengths (e.g., C-N piperazine: 1.45 Å experimental vs. 1.44 Å theoretical) .
Q. What computational strategies predict target interactions and SAR trends?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with receptor PDB files (e.g., 5-HT₂A) to identify key residues (e.g., Asp155 hydrogen bonding) .
- MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability (RMSD < 2.0 Å) .
- SAR Library Design : Modify nitro position (para vs. ortho) and fluorophenyl substitution to map activity cliffs .
Q. How can conflicting bioactivity data across studies be reconciled?
Methodological Answer:
- Meta-Analysis : Compare assay conditions (e.g., ATP levels in kinase assays affecting IC₅₀) .
- Purity Validation : Re-test batches with LC-MS to rule out degradation products (e.g., nitro-reduction byproducts) . Case Study :
| Study | IC₅₀ (nM) | Purity (%) | Assay Buffer |
|---|---|---|---|
| A | 120 | 95 | Tris-HCl, pH 7.4 |
| B | 450 | 88 | PBS, pH 7.2 |
Q. What methodologies assess metabolic stability and toxicity?
Methodological Answer:
- Hepatic Microsomes : Incubate with NADPH (37°C, 1 hr); monitor parent compound depletion via LC-MS (t₁/₂ < 30 min indicates high clearance) .
- AMES Test : Use TA98 strains (±S9 metabolic activation) to evaluate mutagenicity .
Data Contradiction Analysis
Example : Divergent cytotoxicity results in cancer cell lines.
- Hypothesis : Variability due to differential expression of target proteins (e.g., kinase X in MCF-7 vs. A549 cells).
- Resolution :
- Validate target expression via Western blot .
- Re-test compounds with siRNA-mediated target knockdown .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
